![molecular formula C23H27NO2S2 B14586594 4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione CAS No. 61307-71-9](/img/structure/B14586594.png)
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione is a complex organic compound characterized by its unique structure, which includes a piperidine ring substituted with a butyl group and a bis(phenylsulfanyl)ethyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione typically involves multi-step organic reactions. One common approach is the alkylation of piperidine derivatives with 2,2-bis(phenylsulfanyl)ethyl halides under basic conditions. The reaction conditions often require the use of polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product.
化学反应分析
Types of Reactions
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The phenylsulfanyl groups can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the phenylsulfanyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding alcohols or amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学研究应用
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials, such as polymers and resins, due to its stability and reactivity.
作用机制
The mechanism of action of 4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione involves its interaction with specific molecular targets. The phenylsulfanyl groups can interact with biological macromolecules, potentially inhibiting enzymes or modulating receptor activity. The piperidine ring may also play a role in binding to specific sites within biological systems, affecting various pathways and processes.
相似化合物的比较
Similar Compounds
- 4-[2,2-Bis(phenylselanyl)ethyl]-1-butylpiperidine-2,6-dione
- 4-[2,2-Bis(phenylthio)ethyl]-1-butylpiperidine-2,6-dione
Uniqueness
4-[2,2-Bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione is unique due to the presence of phenylsulfanyl groups, which impart distinct chemical and biological properties. Compared to its analogs with phenylselanyl or phenylthio groups, this compound may exhibit different reactivity and stability profiles, making it suitable for specific applications in research and industry.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
61307-71-9 |
|---|---|
分子式 |
C23H27NO2S2 |
分子量 |
413.6 g/mol |
IUPAC 名称 |
4-[2,2-bis(phenylsulfanyl)ethyl]-1-butylpiperidine-2,6-dione |
InChI |
InChI=1S/C23H27NO2S2/c1-2-3-14-24-21(25)15-18(16-22(24)26)17-23(27-19-10-6-4-7-11-19)28-20-12-8-5-9-13-20/h4-13,18,23H,2-3,14-17H2,1H3 |
InChI 键 |
AZHKMNUSZLUPIA-UHFFFAOYSA-N |
规范 SMILES |
CCCCN1C(=O)CC(CC1=O)CC(SC2=CC=CC=C2)SC3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


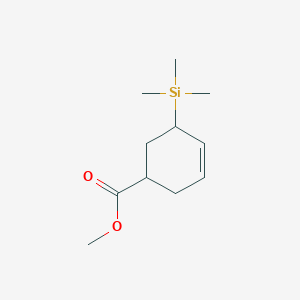

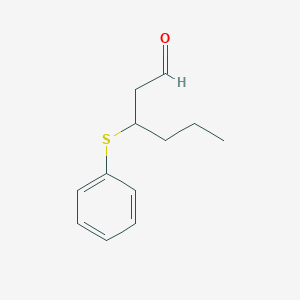
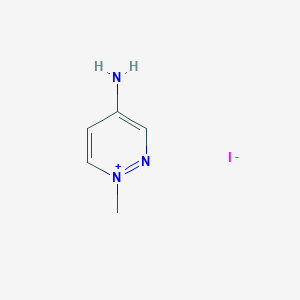



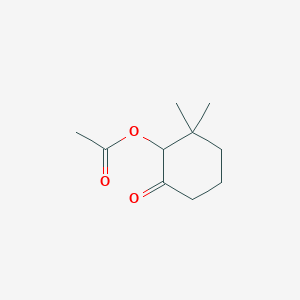
![3-[1-(Diphenylhydrazinylidene)ethyl]oxolan-2-one](/img/structure/B14586575.png)

![2,6-Dichloro-4-methyl-4-[(propan-2-yl)oxy]cyclohexa-2,5-dien-1-one](/img/structure/B14586587.png)
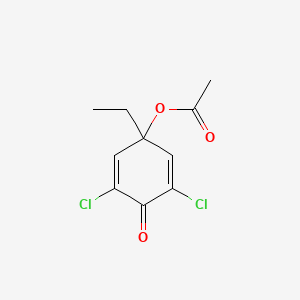
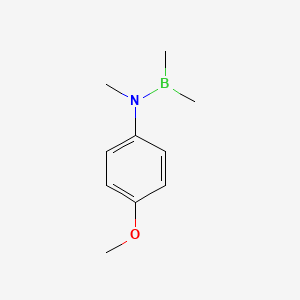
![N'-[2-(4-Fluorophenyl)ethyl]-N-(2-hydroxyethyl)-N-methylthiourea](/img/structure/B14586608.png)
